molecular formula C9H12ClN3 B2448205 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride CAS No. 1177277-01-8

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride

Cat. No. B2448205
CAS RN: 1177277-01-8
M. Wt: 197.67
InChI Key: HVOQEWXBZVRHOY-UHFFFAOYSA-N
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Description

“2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride” is a chemical compound with the CAS Number: 1177277-01-8 . It has a molecular weight of 197.67 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.ClH/c10-5-4-8-7-12-6-2-1-3-9 (12)11-8;/h1-3,6-7H,4-5,10H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 197.67 .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Researchers have developed a novel, transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines. This method is significant for its facile approach in forming C-N, C-O, and C-S bonds, which are crucial in the synthesis of various chemical compounds (Cao et al., 2014).
  • Studies on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have been conducted to investigate their structural and magnetic properties. These studies are vital for understanding the magnetic behavior and structural relationships in such compounds (Yong et al., 2013).

Chemical Reactions and Applications

  • A synthesis technique involving the sequential addition of arylamines to nitriles and I2/KI-mediated oxidative C-N bond formation has been developed. This method provides efficient access to a variety of 2-amino substituted imidazo[1,2-a]pyridines and related heterocyclic compounds (Tian et al., 2016).
  • There's an efficient one-pot four-component protocol for synthesizing imidazo[1,2-a]pyridines, highlighting its simplicity and good product yields. This process is significant for its operational simplicity and the in situ preparation of heterocyclic ketene aminals (HKA) (Movahed et al., 2013).
  • The tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines, leading to imidazo[1,2-a]pyridines, is a novel route that has been explored. A ZnCl2/CuCl system was developed for this transformation, showing its application in synthesizing a variety of imidazo[1,2-a]pyridines (Liu et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions . This interaction could lead to the inhibition of the target enzymes, thereby altering their activity.

Biochemical Pathways

If it indeed inhibits ache, bche, and lox, it could impact cholinergic neurotransmission and inflammatory responses . Inhibition of these enzymes could lead to increased acetylcholine levels in the synaptic cleft, affecting neurotransmission, and could also modulate inflammatory responses by affecting arachidonic acid metabolism.

Result of Action

If it acts as an inhibitor of ache, bche, and lox, it could potentially lead to altered neurotransmission and inflammatory responses .

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOQEWXBZVRHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride

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